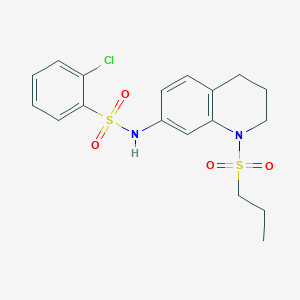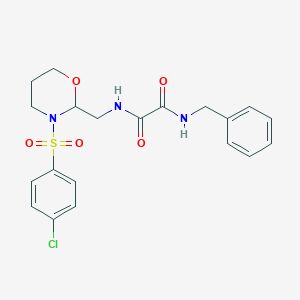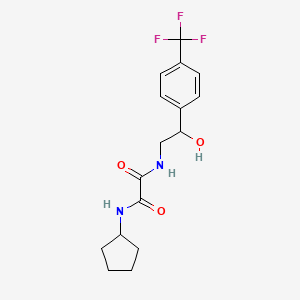
2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide often involves complex chemical reactions that include caging and uncaging processes, sulfonation, and the use of specific catalysts for bond formation. For example, a study on the design and synthesis of a caged Zn2+ probe reveals insights into the synthesis techniques that might be relevant, including hydrolytic uncaging upon complexation with Zn2+ (Aoki et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, revealing extensive intra- and intermolecular hydrogen bonds that stabilize their structure. For instance, the structure of 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide shows how sulfonamide groups contribute to the overall stability of the molecule (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include oxidation, hydrolysis, and the formation of complexes with metal ions. For example, the synthesis and pro-apoptotic effects of new sulfonamide derivatives activating p38/ERK phosphorylation in cancer cells demonstrate the chemical reactivity and potential biological applications of such compounds (Cumaoğlu et al., 2015).
Physical Properties Analysis
The physical properties of compounds with a similar structure, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure of two tetrazole derivatives provides insight into the physical characteristics and how molecular arrangements influence these properties (Al-Hourani et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for predicting the compound's behavior in chemical reactions and potential applications. The iron-catalyzed synthesis of benzosultams from specific benzenesulfonamide derivatives showcases innovative approaches to manipulate these chemical properties for desired outcomes (Zhang et al., 2023).
Scientific Research Applications
Synthesis and Biological Activity
2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, a sulfonamide derivative, has been explored in various scientific research applications primarily focusing on its synthesis and potential biological activity. Research has demonstrated the synthesis of sulfonamide derivatives and their pro-apoptotic effects in cancer cells, highlighting the potential of these compounds in activating apoptotic genes through p38/ERK phosphorylation, suggesting a mechanism mediated by this pathway (Cumaoğlu et al., 2015). Moreover, studies have shown that such compounds can exhibit anti-cancer, anti-HIV, and antimicrobial activities, emphasizing their significance in medicinal chemistry and pharmaceutical research (Pomarnacka & Kornicka, 2001).
Chemical Synthesis and Structural Characterization
The chemical synthesis and structural characterization of sulfonamide derivatives, including the study of their reactions with various chemical agents, have been a critical area of research. For example, the synthesis of N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives from the reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides highlights the versatility of sulfonamide derivatives in organic synthesis (Croce et al., 2006).
Catalytic Applications
Research into the catalytic applications of sulfonamide derivatives, including the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides, has shown promise for transfer hydrogenation processes. Such studies pave the way for the development of novel catalysts in organic synthesis, demonstrating the broad utility of sulfonamide derivatives in catalysis (Dayan et al., 2013).
Future Directions
properties
IUPAC Name |
2-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-9-10-15(13-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCEWIHTVCSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)



![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)


![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)

